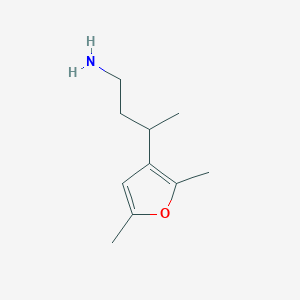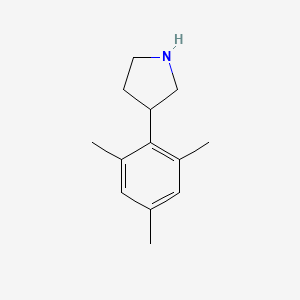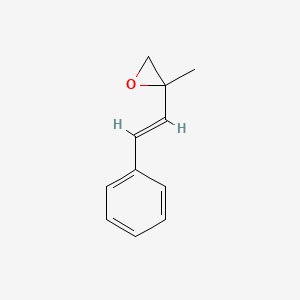
2-Methyl-2-(2-phenylethenyl)oxirane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Methyl-2-(2-phenylethenyl)oxirane is an organic compound with the molecular formula C11H12O. It is a member of the oxirane family, characterized by a three-membered epoxide ring. This compound is notable for its unique structure, which includes a phenylethenyl group attached to the oxirane ring, making it a valuable intermediate in organic synthesis and various industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-Methyl-2-(2-phenylethenyl)oxirane typically involves the epoxidation of 2-Methyl-2-(2-phenylethenyl)propene. One common method is the reaction of 2-Methyl-2-(2-phenylethenyl)propene with a peracid, such as meta-chloroperoxybenzoic acid (mCPBA), under mild conditions. The reaction proceeds as follows: [ \text{C}_9\text{H}_8 + \text{mCPBA} \rightarrow \text{C}_9\text{H}_8\text{O} + \text{mCPBA} ]
Industrial Production Methods: In industrial settings, the production of this compound can be scaled up using continuous flow reactors. This method ensures better control over reaction conditions, such as temperature and pressure, leading to higher yields and purity of the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding diols. For example, treatment with osmium tetroxide (OsO4) followed by sodium periodate (NaIO4) results in the formation of a diol.
Reduction: The compound can be reduced to form alcohols using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of various substituted products.
Common Reagents and Conditions:
Oxidation: Osmium tetroxide (OsO4), sodium periodate (NaIO4)
Reduction: Lithium aluminum hydride (LiAlH4)
Substitution: Nucleophiles such as amines, thiols, and alcohols
Major Products Formed:
Diols: Formed through oxidation reactions
Alcohols: Formed through reduction reactions
Substituted Oxiranes: Formed through nucleophilic substitution reactions
Applications De Recherche Scientifique
2-Methyl-2-(2-phenylethenyl)oxirane has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the study of enzyme-catalyzed reactions involving epoxides.
Medicine: Investigated for its potential use in the development of new drugs, particularly those targeting cancer and infectious diseases.
Industry: Utilized in the production of polymers, resins, and other materials with specific properties.
Mécanisme D'action
The mechanism of action of 2-Methyl-2-(2-phenylethenyl)oxirane involves its reactivity as an epoxide. The strained three-membered ring is highly reactive and can undergo ring-opening reactions with various nucleophiles. This reactivity is exploited in many synthetic applications, where the compound acts as an electrophile, facilitating the formation of new carbon-carbon and carbon-heteroatom bonds.
Comparaison Avec Des Composés Similaires
2-Methyl-2-phenyl-oxirane: Similar in structure but lacks the phenylethenyl group.
2-Methyl-2-(2-methylphenyl)oxirane: Contains a methyl group instead of a phenylethenyl group.
2-Phenyl-2-methyloxirane: Similar but with a different substitution pattern on the oxirane ring.
Uniqueness: 2-Methyl-2-(2-phenylethenyl)oxirane is unique due to the presence of the phenylethenyl group, which imparts distinct reactivity and properties compared to other oxiranes. This makes it particularly valuable in the synthesis of complex organic molecules and materials with specific characteristics.
Propriétés
Formule moléculaire |
C11H12O |
|---|---|
Poids moléculaire |
160.21 g/mol |
Nom IUPAC |
2-methyl-2-[(E)-2-phenylethenyl]oxirane |
InChI |
InChI=1S/C11H12O/c1-11(9-12-11)8-7-10-5-3-2-4-6-10/h2-8H,9H2,1H3/b8-7+ |
Clé InChI |
DPIXTJAOZPBCGF-BQYQJAHWSA-N |
SMILES isomérique |
CC1(CO1)/C=C/C2=CC=CC=C2 |
SMILES canonique |
CC1(CO1)C=CC2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


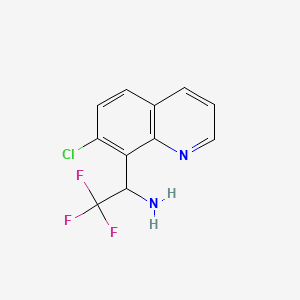
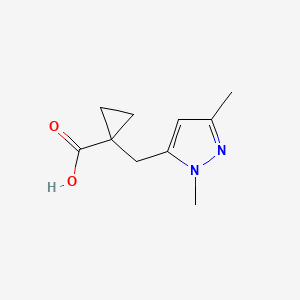

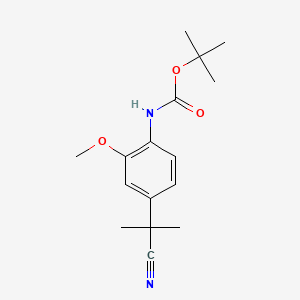

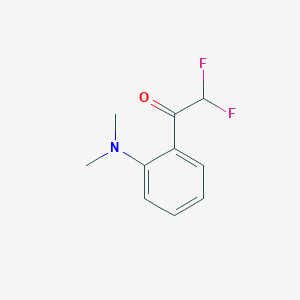
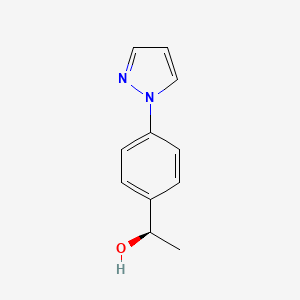
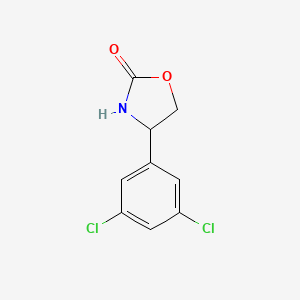
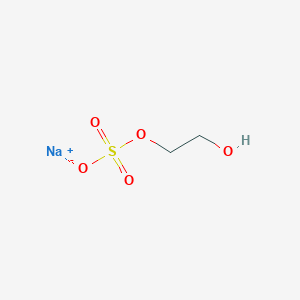
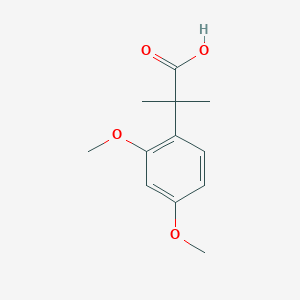
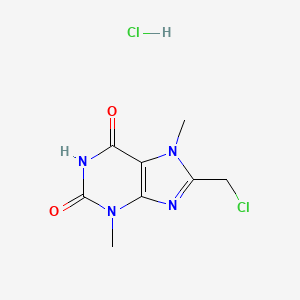
![1,5-Dioxa-8-azaspiro[5.5]undecane](/img/structure/B13600875.png)
